Evidence Item 1: Regioisomeric Differentiation and Downstream Application
The primary differentiation for procurement is the specific regioisomeric identity (3-methyl-5-phenyl vs. 5-methyl-3-phenyl) . The 5-methyl-3-phenyl isomer is a USP reference standard for Oxacillin impurity testing, whereas the 3-methyl-5-phenyl isomer is not designated for this analytical purpose and is instead sourced as a synthetic building block . Selecting the incorrect isomer would invalidate a USP compendial method. While direct biological activity data for the free acid is sparse in primary literature, its utility is defined by its role as a precursor to active amide derivatives, such as N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (IC50 = 3 μM in a GATA4/NKX2-5 transcriptional synergy assay) [1]. This demonstrates that the core scaffold, when elaborated, yields bioactive compounds, positioning the target compound as a critical starting material for SAR studies.
| Evidence Dimension | Regioisomeric identity and application |
|---|---|
| Target Compound Data | 3-Methyl-5-phenyl substitution pattern |
| Comparator Or Baseline | 5-Methyl-3-phenyl substitution pattern (CAS 1136-45-4) |
| Quantified Difference | Distinct applications: Synthetic building block vs. USP Reference Standard |
| Conditions | Structural comparison and application analysis |
Why This Matters
Procuring the correct regioisomer is non-negotiable; using the wrong one will result in failed syntheses or invalid analytical results.
- [1] PubMed. (n.d.). N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (IC50 = 3 μM) exhibits no activity on protein kinases involved in GATA4 phosphorylation. PMID: 28858485. View Source
